5-tert-Butyl-3H-1,2-dithiole-3-thione
Description
Properties
CAS No. |
29507-64-0 |
|---|---|
Molecular Formula |
C7H10S3 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
5-tert-butyldithiole-3-thione |
InChI |
InChI=1S/C7H10S3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 |
InChI Key |
UOJANZHJPTXZPP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=S)SS1 |
Canonical SMILES |
CC(C)(C)C1=CC(=S)SS1 |
Other CAS No. |
29507-64-0 |
Synonyms |
5-tBu-DT 5-tert-butyl-3H-1,2-dithiole-3-thione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Dithiolethiones share a core 3H-1,2-dithiole-3-thione structure but differ in substituents, which dictate their pharmacological profiles:
| Compound | Substituent (Position) | Key Features |
|---|---|---|
| TBD | tert-Butyl (5) | High Nrf2 activation, moderate CYP inhibition, low toxicity in animal models |
| D3T | None (parent compound) | Strongest Nrf2 inducer, weak CYP inhibitor (>100 mM IC50) |
| OLT | Pyrazinyl (5) | Clinically trialed, potent CYP1A2 inhibitor (0.2 mM IC50), higher toxicity |
| ADTa | 4-Methoxyphenyl (5) | Moderate chemopreventive activity, associated with toxicity in humans |
| ADTOH | 4-Hydroxyphenyl (5) | Metabolite releasing H2S, used in hybrid drug design |
Efficacy in Nrf2 Pathway Activation
- TBD vs. D3T : While D3T induces 226 genes linked to glutathione metabolism and Nrf2, TBD and OLT activate a subset of 40 genes, suggesting distinct regulatory mechanisms. D3T remains the most potent inducer .
- TBD vs. OLT : Both TBD and OLT show comparable efficacy in Nrf2-mediated cytoprotection, but TBD’s tert-butyl group may enhance metabolic stability, contributing to its improved preclinical safety profile .
Inhibition of Cytochrome P450 (CYP) Enzymes
- OLT is the strongest CYP1A2 inhibitor (IC50 = 0.2 mM), followed by TBD (IC50 = 12.8 mM) and D3T (>100 mM) .
Toxicity and Clinical Development
- OLT has progressed to clinical trials but exhibits dose-limiting toxicity .
- TBD demonstrates lower toxicity in animal models, though human data are pending .
Metabolic and Lipid-Modulating Effects
Preparation Methods
One-Pot Synthesis from Terminal Alkynes
The reaction of terminal alkynes with phosphorus pentasulfide (PS) and elemental sulfur (S) represents a foundational approach. Harry Adams et al. demonstrated that 1,2-dithiole-3-thiones form via cyclization of alkynes under reflux in xylene, catalyzed by 2-mercaptobenzothiazole and zinc oxide . For 5-tert-butyl substitution, the alkyne precursor 3,3-dimethyl-1-butyne reacts with PS/S at 140°C, yielding the target compound in moderate efficiency (45–60%) .
Mechanistic Insights :
The process involves sequential sulfur insertion and cyclization. The alkyne’s terminal hydrogen is abstracted, forming a thiyl radical that undergoes [2+2] cycloaddition with S. Subsequent rearrangement produces the dithiole ring . Steric hindrance from the tert-butyl group limits yields compared to less bulky substituents .
Lawesson’s Reagent-Mediated Sulfurization
Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) offers superior sulfur transfer efficiency for converting dithiolmalonic esters to 1,2-dithiole-3-thiones . A 2006 study detailed the synthesis of 5-tert-butyl derivatives by treating dithiolmalonic ester with LR in anhydrous toluene at 110°C . This method achieves yields of 70–75%, surpassing traditional PS-based routes.
Advantages :
Table 1 : Comparison of Sulfurizing Agents
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| PS | 140 | 45–60 | 85–90 |
| Lawesson’s | 110 | 70–75 | 95–98 |
Cyclization of Dithiocarbamate Derivatives
N. A. Korchevin et al. reported a novel route involving dithiocarbamate intermediates . Treatment of tert-butyl dithiocarbamate with chlorocarbonylsulfenyl chloride (ClCOSSCl) in dichloromethane induces cyclization, forming the dithiole ring. The reaction proceeds at −20°C, yielding 50–55% product after chromatography .
Key Observations :
-
Low temperatures minimize disulfide byproducts.
-
Requires strict anhydrous conditions to prevent hydrolysis .
Solid-State Synthesis Under Solvent-Free Conditions
Recent advances emphasize eco-friendly protocols. A 2021 study utilized ball-milling of tert-butylacetylene with S and catalytic iodine . This mechanochemical method achieves 40% yield in 2 hours, avoiding toxic solvents. While less efficient, it aligns with green chemistry principles .
Post-Functionalization of Preformed Dithioles
5-Unsubstituted 3H-1,2-dithiole-3-thione serves as a scaffold for introducing the tert-butyl group. Friedel-Crafts alkylation using tert-butyl chloride and AlCl in CS affords the target compound in 30–35% yield . However, competing sulfuration at the dithiole’s sulfur sites limits practicality .
Q & A
Q. What are the key synthetic methodologies for preparing TBD and its derivatives?
TBD is synthesized via enamine intermediates reacting with carbon disulfide and sulfur in tetrahydrofuran (THF). A typical procedure involves refluxing enamines (e.g., derived from substituted ketones) with sulfur and CS₂, followed by purification via column chromatography or preparative TLC. Computational methods (e.g., PM3, DFT) can predict reactivity trends of substituents, guiding synthetic optimization .
Q. How does TBD modulate the Nrf2 pathway, and what experimental models are used to validate this?
TBD activates the Nrf2 pathway by disrupting Keap1-Nrf2 binding, leading to nuclear accumulation of Nrf2 and upregulation of antioxidant genes (e.g., glutathione metabolism genes). In vivo rat models are used to assess hepatic gene expression via microarray analyses, while in vitro assays (e.g., luciferase reporter systems) quantify Nrf2 activation. IC₅₀ values for CYP inhibition (e.g., CYP1A2) are determined using enzyme activity assays .
Q. What computational approaches predict TBD’s electronic properties and reactivity?
Density Functional Theory (DFT) and ab initio methods calculate bond lengths, charge densities, and HOMO-LUMO gaps. For example, electron-withdrawing groups (e.g., -CN) at the 5-position increase reactivity by lowering the HOMO-LUMO gap (0.119 eV in 5-cyano derivatives). Charge density maps identify nucleophilic attack sites (e.g., C-5 in 5-cyano-TBD) .
Advanced Research Questions
Q. How do structural modifications of TBD influence its chemopreventive efficacy and toxicity?
Structure-activity relationship (SAR) studies in rats show that bulky substituents (e.g., tert-butyl) enhance efficacy by improving metabolic stability. Comparative gene expression profiling (TBD vs. oltipraz) reveals TBD’s weaker induction of phase II enzymes but stronger lipid metabolism modulation. Toxicity is assessed via histopathology and serum biomarkers (e.g., ALT/AST levels) .
Q. What contradictions exist between in vitro and in vivo data on TBD’s enzyme induction potency?
While TBD shows superior chemoprevention in animal models, microarray data indicate it is less potent than D3T in upregulating Nrf2 target genes (e.g., 226 common genes with lower fold-changes). This discrepancy may arise from tissue-specific bioavailability or off-target effects. Dose-response studies and pharmacokinetic modeling resolve such conflicts .
Q. How can QSAR models optimize TBD derivatives for targeted biological activity?
Quantitative SAR (QSAR) models correlate electronic descriptors (e.g., dipole moments, net atomic charges) with biological endpoints. For example, derivatives with electron-deficient aromatic rings exhibit stronger CYP inhibition (IC₅₀ = 12.8 µM for TBD vs. >100 µM for D3T). Machine learning algorithms integrate DFT-calculated parameters and experimental IC₅₀ values to prioritize candidates .
Methodological Notes
- Gene Expression Analysis : Use Agilent microarrays (44K rat genome arrays) with fold-change thresholds (≥1.5) and false discovery rate (FDR) correction .
- Computational Workflow : Optimize geometries at the B3LYP/6-31G* level, validate with experimental crystallographic data (bond length RMSD < 0.02 Å) .
- SAR Validation : Combine in vitro CYP inhibition assays (CYP1A2) with in vivo gene expression profiling to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
